Phosphonic acid, 1,3-benzodithiol-2-yl-, diethyl ester
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Overview
Description
Phosphonic acid, 1,3-benzodithiol-2-yl-, diethyl ester is a chemical compound with the molecular formula C11H15O3PS2. This compound is known for its unique structure, which includes a phosphonic acid group and a benzodithiol moiety. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, 1,3-benzodithiol-2-yl-, diethyl ester can be synthesized through several methods. One common approach involves the Michaelis–Arbuzov reaction, where a phosphite reacts with an alkyl halide to form the phosphonate ester . For example, the reaction of trimethylphosphite with methyl iodide catalyzes the conversion to dimethyl methylphosphonate, which can then be hydrolyzed to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may include additional steps to purify and isolate the compound, ensuring high yield and quality.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, 1,3-benzodithiol-2-yl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the specific reaction and conditions used.
Scientific Research Applications
Phosphonic acid, 1,3-benzodithiol-2-yl-, diethyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which phosphonic acid, 1,3-benzodithiol-2-yl-, diethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong bonds with metal ions and other electrophilic centers, influencing various biochemical pathways. The benzodithiol moiety may also contribute to the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Phosphonic acid, 1,3-benzodithiol-2-yl-, diethyl ester is unique due to its combination of a phosphonic acid group and a benzodithiol moiety. This structure imparts distinctive chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-diethoxyphosphoryl-1,3-benzodithiole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O3PS2/c1-3-13-15(12,14-4-2)11-16-9-7-5-6-8-10(9)17-11/h5-8,11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKJLKRVUMISJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1SC2=CC=CC=C2S1)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O3PS2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453591 |
Source
|
Record name | Phosphonic acid, 1,3-benzodithiol-2-yl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62217-21-4 |
Source
|
Record name | Phosphonic acid, 1,3-benzodithiol-2-yl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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